![molecular formula C12H15N3 B13546904 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine](/img/no-structure.png)
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a methylmethanamine group. This compound has garnered interest due to its potential use in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the pyrazole ring. The benzyl group is then introduced through a benzylation reaction, followed by the addition of the methylmethanamine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Analyse Chemischer Reaktionen
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(1-Benzyl-1H-pyrazol-5-yl)methanamine: Similar structure but lacks the methyl group.
N-(1-Benzyl-1H-pyrazol-5-yl)benzamide:
Eigenschaften
Molekularformel |
C12H15N3 |
---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
1-(2-benzylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H15N3/c1-13-9-12-7-8-14-15(12)10-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3 |
InChI-Schlüssel |
BNDWLEBUBYMZQH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=NN1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.